N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(3-Acetylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring an acetamide group at the para position of a phenyl ring linked to a sulfamoyl moiety, which is further substituted with a 3-acetylphenyl group. Its structure combines a sulfonamide backbone with aromatic and acetyl functionalities, enabling diverse intermolecular interactions and biological activity .
Properties
IUPAC Name |
N-[4-[(3-acetylphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)13-4-3-5-15(10-13)18-23(21,22)16-8-6-14(7-9-16)17-12(2)20/h3-10,18H,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQIGPJHTWARON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-acetylbenzenesulfonamide with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly as anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The sulfonamide-acetamide scaffold is highly modular, with variations in substituents significantly influencing physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Observations :
- Aromatic vs. Heterocyclic Substituents : Compounds with phenyl substituents (e.g., 3-acetylphenyl, 4-methoxyphenyl) exhibit higher molecular weights compared to heterocyclic analogs like thiadiazole derivatives.
Physicochemical Properties
Key Observations :
- logP Values : Most analogs exhibit logP values ~2.1–2.2, indicating moderate lipophilicity suitable for membrane permeability.
- Biological Activity : Substitution with heterocycles (e.g., thiadiazole, pyrazole) correlates with anticancer activity, while methoxybenzyl groups enhance enzyme inhibition (e.g., IDO1) .
Biological Activity
N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanism of action, enzyme inhibition properties, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N2O3S, with a molecular weight of 320.36 g/mol. The compound features an acetyl group attached to a phenyl ring, which is further substituted by a sulfamoyl group. This unique structure contributes to its biological activity.
This compound primarily acts as an enzyme inhibitor . The sulfonamide moiety is known for its ability to interact with various enzymes, particularly those involved in metabolic pathways. The compound may inhibit enzyme activity by binding to the active site or altering receptor functions, leading to various biological effects.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies showed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 50 |
| Streptococcus pneumoniae | 18 | 75 |
| Escherichia coli | 15 | 100 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to modulate inflammatory responses, and studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study conducted by Singh et al. (2012) reported that this compound exhibited significant inhibition of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. The IC50 value was determined to be around 25 µM, indicating moderate inhibitory activity.
- Cell Viability Assays : In another study, the compound was tested on MDA-MB-231 breast cancer cell lines, where it demonstrated a reduction in cell viability by inducing apoptosis. The annexin V-FITC assay showed a significant increase in apoptotic cells compared to the control group.
- Pharmacokinetic Studies : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggested favorable pharmacokinetic properties for this compound, making it a promising candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
